molecular formula C17H18N6O4S B12918256 ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 19270-40-7

ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B12918256
CAS No.: 19270-40-7
M. Wt: 402.4 g/mol
InChI Key: IOPPEPXCIKHQMN-UHFFFAOYSA-N
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Description

Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrazine derivatives.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the pyrido[2,3-b]pyrazine intermediate with 4-sulfamoylbenzylamine under suitable conditions.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the carbamate ester.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {3-(4-chlorophenyl)-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
  • Ethyl {2,3-diphenyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate

Uniqueness

Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific structural features, such as the presence of the sulfamoylbenzyl group and the pyrido[2,3-b]pyrazine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

Ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a novel compound belonging to the class of pyrido[2,3-b]pyrazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer and antimicrobial properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C18H20N6O4S, with a molecular weight of 416.5 g/mol. Its structure features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances solubility and biological interactions, making it a candidate for pharmaceutical applications .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido[2,3-b]pyrazine Core : Cyclization reactions using appropriate pyridine and pyrazine derivatives.
  • Introduction of the Sulfamoyl Group : Reaction with 4-sulfamoylbenzylamine.
  • Esterification : Final step involving esterification with ethyl chloroformate to yield the carbamate .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular pathways and physiological processes .

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit promising anti-cancer properties. Initial studies suggest that this compound may inhibit certain enzymes involved in cancer pathways. For example, it has shown potential in inhibiting RET kinase activity in various cancer models .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties against various pathogens. The sulfamoyl group contributes to increased antibacterial activity, making it a candidate for further investigation in treating bacterial infections .

Research Findings and Case Studies

A summary of relevant studies on this compound is presented in the following table:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BShowed antibacterial activity against Staphylococcus aureus with an IC50 value indicating moderate potency.
Study CInvestigated the compound's effects on RET kinase and reported promising results for further development as an anticancer agent.

Properties

CAS No.

19270-40-7

Molecular Formula

C17H18N6O4S

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C17H18N6O4S/c1-2-27-17(24)23-14-9-13(15-16(22-14)20-8-7-19-15)21-10-11-3-5-12(6-4-11)28(18,25)26/h3-9H,2,10H2,1H3,(H2,18,25,26)(H2,20,21,22,23,24)

InChI Key

IOPPEPXCIKHQMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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